Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 212.29 g/mol. This compound is classified as a bicyclic amine derivative, specifically part of the azabicyclo family, which is significant in medicinal chemistry due to its structural properties that can influence biological activity and pharmacological effects.
The synthesis of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves several key steps:
Industrial production may utilize continuous flow reactors and advanced purification methods to optimize yields and ensure product consistency .
The molecular structure of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride features a bicyclic framework with an amino group at the 4-position and a tert-butyl ester at the carboxylic acid position.
CC(C)(C)OC(=O)N1CC2(N)CCC1C2
The crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into bond lengths, angles, and molecular conformation .
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride can undergo various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is primarily studied in relation to its interactions with biological targets:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential impact on future therapeutic advancements.
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8